3-(4-Benzyl-3-phenyl-1-piperazinyl)sydnone imine dihydrochloride hydrate

Catalog No.
S15957960
CAS No.
24796-57-4
M.F
C19H23Cl2N5O
M. Wt
408.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Benzyl-3-phenyl-1-piperazinyl)sydnone imine d...

CAS Number

24796-57-4

Product Name

3-(4-Benzyl-3-phenyl-1-piperazinyl)sydnone imine dihydrochloride hydrate

IUPAC Name

3-(4-benzyl-2-phenylpiperazin-1-yl)oxadiazol-3-ium-4-amine;chloride;hydrochloride

Molecular Formula

C19H23Cl2N5O

Molecular Weight

408.3 g/mol

InChI

InChI=1S/C19H22N5O.2ClH/c20-19-15-25-21-24(19)23-12-11-22(13-16-7-3-1-4-8-16)14-18(23)17-9-5-2-6-10-17;;/h1-10,15,18H,11-14,20H2;2*1H/q+1;;/p-1

InChI Key

FQBUFTNJUDGKEC-UHFFFAOYSA-M

Canonical SMILES

C1CN(C(CN1CC2=CC=CC=C2)C3=CC=CC=C3)[N+]4=NOC=C4N.Cl.[Cl-]

3-(4-Benzyl-3-phenyl-1-piperazinyl)sydnone imine dihydrochloride hydrate is a complex organic compound notable for its unique structural features. It consists of a piperazine ring that is substituted with both benzyl and phenyl groups, alongside a sydnone imine moiety. This configuration imparts distinctive chemical and biological properties, making it a subject of interest in various scientific fields, including medicinal chemistry and pharmacology. The compound's molecular formula is C19H23Cl2N5OC_{19}H_{23}Cl_2N_5O with a molecular weight of approximately 408.3 g/mol, and it is classified under the CAS Number 24796-57-4.

, including:

  • Oxidation: Typically involves oxidizing agents such as potassium permanganate, which can modify the functional groups present in the piperazine structure.
  • Reduction: Commonly performed using reducing agents like sodium borohydride, leading to the formation of secondary amines or other reduced derivatives.
  • Substitution Reactions: These often involve nucleophiles such as halides or amines that can replace hydrogen atoms on the piperazine ring or other reactive sites.

The specific products from these reactions depend on the reaction conditions and the reagents used.

3-(4-Benzyl-3-phenyl-1-piperazinyl)sydnone imine dihydrochloride hydrate exhibits significant biological activity due to its interaction with various molecular targets in biological systems. The piperazine ring and sydnone imine moiety allow for interactions with enzymes, receptors, and proteins, potentially modulating their activities. This compound's ability to form hydrogen bonds and engage in hydrophobic interactions is crucial for its biological effects, which may include anti-inflammatory, analgesic, or neuroprotective properties.

The synthesis of this compound typically involves several steps:

  • Preparation of Piperazine Derivative: This is often achieved through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
  • Formation of Sydnone Imine: The incorporation of the sydnone moiety can be accomplished through condensation reactions involving suitable precursors.
  • Dihydrochloride Formation: The final product is usually obtained by treating the base compound with hydrochloric acid to yield the dihydrochloride salt.

These methods highlight the complexity involved in synthesizing this organic compound.

This compound has a wide range of applications in scientific research:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex molecules that may have therapeutic effects.
  • Biological Research: Its interactions with biological targets make it valuable for studying mechanisms of action in pharmacology.
  • Material Science: Potential applications in developing new materials due to its unique chemical properties.

Studies on the interactions of 3-(4-Benzyl-3-phenyl-1-piperazinyl)sydnone imine dihydrochloride hydrate with various biological targets have shown promising results. Its mechanism of action involves binding to specific receptors and enzymes, influencing their activity and potentially leading to therapeutic effects. Research into its pharmacokinetics and pharmacodynamics is ongoing to better understand its efficacy and safety profile.

Several compounds share structural similarities with 3-(4-Benzyl-3-phenyl-1-piperazinyl)sydnone imine dihydrochloride hydrate, including:

Compound NameStructural FeaturesUnique Aspects
TrimetazidinePiperazine derivativePrimarily used for cardiovascular conditions
RanolazinePiperazine derivative with antianginal propertiesInhibits fatty acid oxidation
AripiprazoleAtypical antipsychoticPartial agonist at dopamine receptors

These compounds are characterized by their piperazine structures but differ in their specific functional groups and biological activities. The unique combination of benzyl and phenyl substitutions in 3-(4-Benzyl-3-phenyl-1-piperazinyl)sydnone imine dihydrochloride hydrate sets it apart from these similar compounds, potentially influencing its therapeutic applications and mechanisms of action .

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

407.1279658 g/mol

Monoisotopic Mass

407.1279658 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-15-2024

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